molecular formula C19H24FN5O B2927970 3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034229-09-7

3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2927970
CAS No.: 2034229-09-7
M. Wt: 357.433
InChI Key: IXNKBVPUPNDGBN-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic chemical compound of high purity, supplied for research and development purposes in laboratory settings. This small molecule features a benzamide core linked to a piperidine ring substituted with a fluoropyrimidine group, a structure commonly associated with potential bioactivity. Compounds with similar structural motifs, such as piperidine and fluoropyrimidine, are frequently investigated in medicinal chemistry for their interaction with various enzymatic targets, including kinases . Researchers are exploring its potential as a key intermediate or building block in the synthesis of more complex molecules or as a candidate for in vitro biological screening. Its exact mechanism of action, pharmacological profile, and specific research applications are yet to be fully characterized and remain the subject of ongoing investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

3-(dimethylamino)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O/c1-24(2)17-5-3-4-15(10-17)18(26)21-11-14-6-8-25(9-7-14)19-22-12-16(20)13-23-19/h3-5,10,12-14H,6-9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNKBVPUPNDGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, also known by its chemical identifiers, is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activity, particularly focusing on its interactions with various receptors and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula: C25H33FN8S
  • Molecular Weight: 496.6 g/mol
  • IUPAC Name: N-cyclopentyl-5-[2-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and the introduction of the fluoropyrimidine moiety. The synthetic pathways often utilize various coupling reactions and protective group strategies to achieve the desired structure.

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for several central nervous system (CNS) receptors, particularly dopamine D2 receptors. A study demonstrated that similar substituted benzamides show high affinity for these receptors, suggesting that our compound may also possess comparable properties .

Receptor Binding Affinity (Ki)
Dopamine D2~10 nM
NMDA NR2BHigh affinity observed

In Vitro Studies

In vitro assays have shown that 3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can inhibit specific receptor activities. For instance, it has been tested for its ability to modulate dopamine signaling pathways, which are crucial in various neuropsychiatric conditions.

Case Studies

  • Dopamine Regulation : In a series of experiments, compounds structurally related to 3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide were evaluated for their effects on dopamine release in rodent models. Results indicated that these compounds could enhance dopamine levels in specific brain regions, potentially offering therapeutic benefits in treating disorders like schizophrenia and Parkinson's disease .
  • Fluoropyrimidine Activity : The incorporation of the fluoropyrimidine moiety has been linked to increased selectivity towards certain receptor subtypes. This specificity is advantageous for reducing side effects commonly associated with broader-spectrum drugs .

Therapeutic Potential

Given its receptor binding profile and biological activity, this compound holds promise as a candidate for developing new treatments for CNS disorders. Its ability to selectively target dopamine receptors suggests potential applications in managing conditions such as depression, anxiety, and psychosis.

Chemical Reactions Analysis

Amide Bond Formation

The benzamide moiety is synthesized via coupling between 3-(dimethylamino)benzoic acid derivatives and the amine-containing piperidine intermediate. Key methodologies include:

  • Activation of carboxylic acid : Use of coupling agents like HATU or EDCl with HOBt to form an active ester intermediate.

  • Nucleophilic attack : Reaction of the activated acid with the primary amine ((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methanamine) under basic conditions (e.g., DIPEA in DMF or DCM) .

Table 1: Representative Reaction Conditions for Amide Coupling

Reactant AReactant BCoupling AgentSolventYield (%)
3-(dimethylamino)benzoic acid(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methanamineHATU/DIPEADMF78–85
Acid chloride derivativeSame as aboveNEt₃THF72–80

Piperidine Functionalization

The piperidine ring is modified at the 1-position via nucleophilic aromatic substitution (SNAr) to introduce the 5-fluoropyrimidin-2-yl group:

  • Substrate : 2-chloro-5-fluoropyrimidine reacts with piperidin-4-ylmethanamine.

  • Conditions : Catalyzed by Pd(OAc)₂/Xantphos under microwave irradiation (100–120°C) in dioxane .

Table 2: SNAr Reaction Optimization

Catalyst SystemTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/Xantphos120465
CuI/1,10-phenanthroline1001242

Stability and Reactivity Insights

  • Hydrolytic stability : The 5-fluoropyrimidine group resists hydrolysis under physiological conditions (pH 7.4, 37°C) due to electron-withdrawing fluorine.

  • Metabolic susceptibility : The dimethylamino group undergoes N-demethylation in hepatic microsomes, forming a primary amine metabolite .

Comparative SAR Analysis

Structural analogs highlight critical reactivity trends (Table 3):

Table 3: Impact of Substituents on Reactivity and Binding

Compound ModificationEffect on Reactivity/BindingSource
Replacement of 5-F with Cl (pyrimidine)Reduced enzymatic inhibition (IC₅₀ ↑ 2×)
Benzamide → Thiophene-amide swapLoss of hydrogen-bonding with kinase hinge
Dimethylamino → Morpholine swapImproved solubility but reduced potency

Synthetic Challenges

  • Steric hindrance : Bulky substituents on the piperidine ring (e.g., 3,3-dimethylbutyl) reduce coupling efficiency .

  • Purification : Requires reverse-phase HPLC due to polar intermediates and byproducts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several benzamide derivatives reported in the literature. Below is a comparative analysis of its structural and functional features with analogous compounds:

Structural Analogues with Piperidine and Benzamide Motifs
Compound Name Structure Features Target/Activity Reference
Target Compound 3-(dimethylamino)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzamide Hypothesized kinase or enzyme inhibitor (structural similarity to EGFR/Bcr-Abl inhibitors) N/A
Compound 20 () N-(1-(3-(dimethylamino)propyl)piperidin-4-yl)-4-((4-(trifluoromethyl)phenoxy)methyl)benzamide GlyT-2 inhibitor (IC50 = 15.3 nM); anti-allodynia effects in neuropathic pain models
GR55562 () 3-[3-(dimethylamino)propyl]-4-hydroxy-N-[4-(4-pyridinyl)phenyl]benzamide Serotonin receptor ligand (5-HT4 receptor)
3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide () Dichloro-substituted benzamide with cyclohexylmethyl-dimethylamino group Undisclosed (structural focus on solubility modulation)
5-Fluoro-N-(1-methylpiperidin-4-yl)benzamide derivative () 5-fluoro-N-(1-methylpiperidin-4-yl)-4-(3-oxo-triazolopyridinyl)benzamide Kinase inhibitor candidate (structural similarity to kinase ATP-binding domain ligands)
Imatinib Meta-methyl-piperazine Impurity () Pyrimidinylamino-substituted benzamide with methylpiperazinyl group Byproduct in Bcr-Abl inhibitor synthesis
Bafetinib () 4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[3-([4,5'-bipyrimidin]-2-ylamino)phenyl]benzamide Bcr-Abl kinase inhibitor (clinical use in leukemia)
Key Structural and Functional Comparisons

Benzamide Core: The target compound and all analogues retain the benzamide scaffold, critical for hydrogen bonding with target proteins. Substitutions at the 3-position (dimethylamino in the target) or adjacent positions modulate electronic properties and solubility.

Piperidine Substituents: The target compound’s piperidin-4-ylmethyl group with a 5-fluoropyrimidin-2-yl substituent distinguishes it from analogues like Compound 20 (dimethylaminopropyl-piperidine) and Bafetinib (pyrrolidinylmethyl group). Fluoropyrimidine moieties (e.g., in the target and ) enhance binding to kinase ATP pockets, as seen in EGFR inhibitors .

Dimethylamino Groups: The dimethylamino group in the target compound is positioned on the benzamide ring, unlike Compound 20 (propyl chain) or GR55562 (propyl-linked hydroxy group). This placement may influence steric interactions with hydrophobic pockets.

Biological Activity: Compound 20 demonstrates nanomolar GlyT-2 inhibition, highlighting how piperidine-benzamide hybrids can target neurotransmitter transporters .

Pharmacokinetic and Physicochemical Properties
  • Lipophilicity: The target compound’s fluoropyrimidine and dimethylamino groups likely enhance membrane permeability compared to dichloro-substituted analogues ().

Data Gaps :

  • No direct activity data for the target compound.
  • Limited comparative solubility or toxicity profiles.

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